benzimidazo[1,2-b]isoquinolin-11(6H)-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.25g/mol |
IUPAC Name |
6H-benzimidazolo[1,2-b]isoquinolin-11-one |
InChI |
InChI=1S/C15H10N2O/c18-15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17(14)15/h1-8H,9H2 |
InChI Key |
CLRRADVYJALFRS-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)N3C1=NC4=CC=CC=C43 |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N3C1=NC4=CC=CC=C43 |
Origin of Product |
United States |
Significance of Benzimidazole and Isoquinoline Ring Systems in Fused Polycyclic Motifs
The benzimidazole (B57391) and isoquinoline (B145761) moieties are independently recognized as "privileged scaffolds" in drug discovery, appearing in a multitude of biologically active compounds. nih.gov
The benzimidazole ring, a fusion of benzene (B151609) and imidazole (B134444), is a structural component of vitamin B12 and is present in numerous FDA-approved drugs. mdpi.com Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The significance of the benzimidazole scaffold is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. rsc.org
Similarly, the isoquinoline nucleus is a key structural feature in many natural alkaloids and synthetic compounds with significant therapeutic value. ekb.eg Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological effects, including antitumor and antimicrobial activities. nih.gov The fusion of these two potent heterocyclic systems into a single, rigid polycyclic molecule like benzimidazo[1,2-b]isoquinolin-11(6H)-one creates a unique chemical entity with the potential for novel biological activities and photophysical properties. The resulting planar structure is often explored for its potential as a DNA intercalator, a mechanism of action for several anticancer drugs. nih.gov
Overview of Research Trajectories for Benzimidazo 1,2 B Isoquinolin 11 6h One
Classical Annulation and Condensation Reactions
Traditional synthetic strategies for constructing the this compound core often rely on annulation and condensation reactions, building the ring system through the formation of carbon-carbon and carbon-nitrogen bonds in a stepwise manner.
Homophthalic Anhydride (B1165640) and o-Substituted Anilines Based Syntheses
The reaction of homophthalic anhydride with o-substituted anilines represents a classical approach to the this compound skeleton. This method typically involves the initial formation of an intermediate amide, followed by a cyclization step to construct the isoquinolinone ring. Subsequent intramolecular cyclization then forms the imidazole (B134444) ring, completing the tetracyclic system. While this method is foundational, it may require harsh reaction conditions and can have limitations in terms of substrate scope and functional group tolerance.
N-Alkylation and Intramolecular Cyclization Protocols
N-alkylation followed by intramolecular cyclization offers another pathway to the target scaffold. nih.gov This strategy often begins with a pre-formed benzimidazole ring which is then N-alkylated with a suitable electrophile containing a latent carbonyl group or a group that can be converted into one. The subsequent intramolecular cyclization, often acid-catalyzed, forges the isoquinolinone ring. For instance, the reaction of 3-(2-aminophenyl)quinazolin-4(3H)-one with 1-bromo-3-methylbut-2-ene can yield the corresponding N-alkylated product, which can then undergo cyclization. nih.gov Another variation involves the reduction of N-(w-aminoalkyl)isoquinolinium salts, which can lead to tricyclic systems that are precursors to the desired benzimidazo[1,2-b]isoquinoline core. electronicsandbooks.com
Metal-Catalyzed Synthetic Routes
Modern synthetic organic chemistry has seen a surge in the use of metal catalysts to achieve efficient and selective bond formations. The synthesis of this compound and its derivatives has significantly benefited from these advancements, with copper, silver, palladium, and rhodium catalysts playing pivotal roles.
Copper-Catalyzed One-Pot Tandem Cyclization Strategies
Copper catalysis has enabled the development of elegant one-pot tandem reactions for the synthesis of benzimidazo[1,2-b]isoquinolin-11-one derivatives. rsc.org A notable example involves the reaction of substituted 2-halo-N-(2-halophenyl)benzamides with active methylene (B1212753) compounds like alkyl 2-cyanoacetates or malononitrile. rsc.org This copper-catalyzed process proceeds under mild conditions and allows for the construction of the complex tetracyclic system in a single operation, showcasing high atom economy and efficiency. rsc.org Other copper-catalyzed methods include the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives and three-component tandem cyclizations. nih.govrsc.org
Table 1: Examples of Copper-Catalyzed Synthesis
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Halo-N-(2-halophenyl)benzamides, Alkyl 2-cyanoacetates | CuI, K₂CO₃ | Benzimidazo[1,2-b]isoquinolin-11-one derivatives | Good to excellent | rsc.org |
| o-Alkynylphenyl isothiocyanates, Phosphites | Cu(II) | 4H-benzo[d] rsc.orgnih.govthiazin-2-yl phosphonates | Good | nih.gov |
| Aryl isothiocyanate, Propargylamine | Cu(OAc)₂, PIFA | Benzimidazo[2,1-b]thiazoline derivatives | Moderate to good | richmond.edu |
Silver-Catalyzed Radical Cascade Cyclizations
Silver-catalyzed reactions have emerged as a powerful tool for constructing the benzimidazo[2,1-a]isoquinolin-6(5H)-one core, a structural isomer of the target compound, through radical cascade cyclizations. nih.govnih.govcapes.gov.br These reactions often involve the silver-catalyzed decarboxylation of carboxylic acids to generate radicals, which then participate in a cascade of cyclization events. nih.govcapes.gov.br For instance, the reaction of functionalized 2-arylbenzoimidazoles with carboxylic acids in the presence of a silver catalyst and an oxidant like K₂S₂O₈ can efficiently produce a range of benzimidazo[2,1-a]isoquinolin-6(5H)-ones under mild conditions. nih.govcapes.gov.br These methods are attractive due to their operational simplicity and the ability to introduce a variety of substituents onto the final product. nih.gov
Table 2: Examples of Silver-Catalyzed Radical Cascade Cyclizations
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Arylbenzoimidazoles, Carboxylic acids | AgNO₃, K₂S₂O₈ | Benzimidazo[2,1-a]isoquinolin-6(5H)-ones | Good | nih.govcapes.gov.br |
| N-Cyanamide alkenes | Silver(I) | Quinazolinones and Dihydroisoquinolinones | - | acs.org |
| 2-Arylbenzoimidazoles, α,α-Difluorophenylacetic acid | - | Difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones | Good | nih.gov |
Palladium- and Rhodium-Catalyzed Intramolecular Cross-Coupling Methods
Palladium and rhodium catalysts are renowned for their ability to facilitate a wide array of cross-coupling and C-H activation reactions. These have been successfully applied to the synthesis of the benzimidazo[1,2-b]isoquinoline framework.
Palladium-Catalyzed Methods: Palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reactions have been developed for the construction of related π-conjugated benzimidazo[1,2-a]quinoline-fused systems. acs.org These reactions often utilize molecular oxygen as the sole oxidant, making them environmentally benign. acs.org Palladium catalysis is also instrumental in Suzuki cross-coupling reactions, which can be used to build the necessary precursors for subsequent cyclization. mdpi.com Furthermore, palladium-catalyzed tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297) provides a novel route to 3-methylisoquinolines, which can be precursors to the target scaffold. nih.gov
Rhodium-Catalyzed Methods: Rhodium catalysts have been employed for the intramolecular direct arylation of imidazole and benzimidazole derivatives via double C-H bond activation, providing access to imidazo (B10784944) and benzimidazo[2,1-a]isoquinoline (B1203507) derivatives. nih.gov This approach offers an alternative to palladium-catalyzed methods. nih.gov Rhodium-catalyzed denitrogenative annulation of 1-sulfonyl-1,2,3-triazoles with thiochromones has also been reported for the synthesis of related N,S-heterocycles. nih.gov Additionally, rhodium-catalyzed tandem cyclization of benzylidenehydrazones with internal alkynes presents a selective route to isoquinolines. acs.org
Table 3: Examples of Palladium- and Rhodium-Catalyzed Syntheses
| Reaction Type | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| Intramolecular Cross Dehydrogenative Coupling | Pd(II), O₂ | Benzimidazo[1,2-a]quinoline-fused isoxazoles | acs.org |
| Intramolecular Direct Arylation | Rh(III) | Imidazo and benzimidazo[2,1-a]isoquinolines | nih.gov |
| Tandem C-H Allylation/Oxidative Cyclization | Pd(II) | 3-Methylisoquinolines | nih.gov |
| Denitrogenative Annulation | Rh(II) | Benzothiazonines | nih.gov |
Nickel-Catalyzed Annulation Protocols
A review of current scientific literature indicates that while nickel catalysis is a powerful tool in organic synthesis, specific protocols for the direct annulation to form the this compound core have not been prominently reported. Research in this area has largely focused on other transition metals.
Copper(II)-Initiated Silylation and Methylation Approaches
Specific copper(II)-initiated silylation and methylation methods for the functionalization of the pre-formed this compound skeleton are not extensively documented in published research. However, a highly efficient copper-catalyzed one-pot tandem reaction has been developed for the synthesis of the core benzimidazo[1,2-b]isoquinolin-11-one structure itself.
This method proceeds via the reaction of substituted 2-halo-N-(2-halophenyl)benzamides with active methylene compounds like alkyl 2-cyanoacetates or malononitrile. rsc.org The process is catalyzed by a simple copper salt, such as copper(I) chloride (CuCl), and is performed under mild conditions without the need for complex ligands. rsc.org The reaction involves a sequential intermolecular C-C coupling followed by an intramolecular C-N bond formation. rsc.org
The optimized conditions typically involve using 10 mol% of CuCl as the catalyst with two equivalents of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at a temperature of 60 °C. rsc.org This protocol demonstrates good functional group tolerance and provides a direct and concise route to a variety of derivatives of the title compound in moderate to good yields. rsc.org
Research Findings: Copper-Catalyzed One-Pot Synthesis
The scope of the reaction was explored with various substituted benzamides and active methylene compounds. The results, as summarized in the table below, show that the methodology is robust for a range of substrates.
| Entry | Benzamide Reactant | Active Methylene Reactant | Yield (%) |
| 1 | 2-Bromo-N-(2-bromophenyl)benzamide | Ethyl 2-cyanoacetate | 85 |
| 2 | 2-Bromo-N-(2-bromophenyl)benzamide | Malononitrile | 78 |
| 3 | 2-Chloro-N-(2-chlorophenyl)benzamide | Ethyl 2-cyanoacetate | 71 |
| 4 | 5-Methyl-2-bromo-N-(2-bromophenyl)benzamide | Ethyl 2-cyanoacetate | 82 |
| 5 | 5-Methoxy-2-bromo-N-(2-bromophenyl)benzamide | Ethyl 2-cyanoacetate | 76 |
| 6 | 2-Bromo-N-(2-bromo-5-methylphenyl)benzamide | Ethyl 2-cyanoacetate | 80 |
Table based on data from Lu, J. et al., Chemical Communications, 2010. rsc.org
Metal-Free and Green Chemistry Synthetic Approaches
While green chemistry principles are increasingly guiding synthetic innovations, their specific application to the synthesis of this compound is an emerging area. The following subsections address modern synthetic methods that often align with these principles.
Visible-Light-Promoted Photocatalytic Cyclizations
Visible-light-promoted photocatalysis represents a significant advancement in green chemistry. However, a targeted search of scientific literature reveals that while this method is extensively used for synthesizing the isomeric benzimidazo[2,1-a]isoquinolin-6(5H)-one system, its application for the direct synthesis of the This compound scaffold is not yet reported.
Radical Cascade Cyclization under Mild Conditions
Radical cascade cyclizations are powerful, atom-economical reactions for building complex molecular architectures. As with photocatalytic methods, these radical cascades have been successfully applied to the synthesis of the related benzimidazo[2,1-a]isoquinolin-6(5H)-one framework. To date, specific protocols for achieving the synthesis of this compound via this pathway are not described in the literature.
Decarboxylative Radical Addition/Cyclization in Aqueous Media
The use of aqueous media and decarboxylative strategies are hallmarks of green synthetic chemistry. This approach has been effectively used to generate acyl radicals from α-oxocarboxylic acids for the synthesis of acylated benzimidazo[2,1-a]isoquinolines. However, reports detailing a similar strategy for the construction of the this compound isomer are currently unavailable.
C-H Cycloamination Protocols
Direct C-H activation and subsequent cycloamination is a highly desirable strategy for forming heterocyclic systems, minimizing pre-functionalization of starting materials. While metal-free, iodine-catalyzed C-H cycloamination has been reported for some isoquinoline-fused systems, a specific protocol for the synthesis of this compound using this approach has not been found in the reviewed literature.
One-Pot Tandem Cyclization Strategies without Transition Metals
The development of one-pot tandem reactions that proceed without the need for transition metal catalysts represents a significant advancement in green chemistry and synthetic efficiency. These strategies aim to reduce the number of synthetic steps, minimize purification processes, and avoid the use of potentially toxic and expensive heavy metals.
For the synthesis of the isomeric benzimidazo[2,1-a]isoquinoline system, several transition-metal-free one-pot tandem cyclizations have been reported. These often rely on radical cascade reactions or the use of hypervalent iodine reagents. nih.gov For instance, a metal-free radical cascade cyclization has been employed to synthesize difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. mdpi.com Another notable transition-metal-free approach for the [2,1-a] isomer involves a three-component, one-pot protocol using o-cyanobenzaldehydes, o-phenylenediamines, and α-bromoacetates or α-bromoacetophenones. nih.gov Furthermore, the reaction of 2-ethynylbenzaldehydes with o-phenylenediamines in the absence of a metal catalyst has been shown to produce the benzimidazo[2,1-a]isoquinoline core. mdpi.com
However, a comprehensive review of the scientific literature indicates a scarcity of reported one-pot tandem cyclization strategies that are explicitly transition-metal-free for the specific synthesis of the This compound scaffold. The existing literature on one-pot tandem syntheses for this particular isomer has predominantly involved the use of transition metal catalysts, such as copper. nih.gov These catalyzed reactions are effective but highlight a gap in the development of corresponding metal-free alternatives.
The challenges in developing a transition-metal-free synthesis for the [1,2-b] isomer may lie in the specific bond disconnections and the activation energy required for the key cyclization steps. Future research in this area could explore the adaptation of the successful radical-based or hypervalent iodine-mediated strategies from the synthesis of the [2,1-a] isomer to precursors designed to yield the [1,2-b] ring system.
Table 1: Comparison of One-Pot Tandem Cyclization Strategies for Isoquinoline-Fused Benzimidazoles
| Isomer | Key Reactants | Catalyst/Reagent | Key Features | Reference |
| This compound | Substituted 2-halo-N-(2-halophenyl)benzamides, Alkyl 2-cyanoacetates or Malononitrile | Copper | One-pot tandem synthesis under mild conditions. | nih.gov |
| Benzimidazo[2,1-a]isoquinoline | o-Cyanobenzaldehydes, o-Phenylenediamines, α-Bromoacetates/α-Bromoacetophenones | None (Transition-metal-free) | Three-component, one-pot protocol. | nih.gov |
| Benzimidazo[2,1-a]isoquinoline | 2-Ethynylbenzaldehydes, o-Phenylenediamines | None (Transition-metal-free) | Tandem cyclization/oxidation. | mdpi.com |
| Benzimidazo[2,1-a]isoquinolin-6(5H)-one | 2-Arylbenzoimidazoles, α,α-Difluorophenylacetic acid | None (Transition-metal-free) | Radical cascade cyclization. | mdpi.com |
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, particularly when constructing complex polycyclic molecules with multiple potential sites for reaction and defined spatial arrangements.
Regioselectivity
In the context of synthesizing benzimidazo-isoquinoline systems, regioselectivity often pertains to the control of the fusion pattern between the benzimidazole and isoquinoline (B145761) moieties, leading to either the [1,2-b] or the [2,1-a] isomer. The regiochemical outcome is highly dependent on the nature of the starting materials and the reaction mechanism.
For the synthesis of the related benzimidazo[2,1-a]isoquinolines from substituted o-phenylenediamines, the regioselectivity of the cyclization can be influenced by the electronic properties of the substituents on the diamine. The more nucleophilic amino group preferentially attacks the reaction partner, directing the annulation. For example, in reactions involving an o-phenylenediamine (B120857) with an electron-donating group, the amino group para to this substituent is typically more nucleophilic, leading to a specific regioisomer. mdpi.com
While the literature specifically addressing the regioselectivity in the synthesis of This compound is limited, general principles suggest that the choice of precursors is paramount. A synthetic strategy starting with a pre-formed 1-substituted benzimidazole which then undergoes cyclization with a suitable partner on the isoquinoline part, or vice versa, would likely offer high regiocontrol. For instance, the copper-catalyzed tandem synthesis of this compound derivatives from substituted 2-halo-N-(2-halophenyl)benzamides proceeds with inherent regioselectivity due to the defined connectivity of the starting material. nih.gov
Table 2: Factors Influencing Regioselectivity in Fused Benzimidazole Synthesis
| Synthetic Approach | Precursors | Key Factor for Regiocontrol | Resulting Isomer System | Reference |
| Tandem Cyclization | Substituted o-phenylenediamines and a reaction partner (e.g., 2-ethynylbenzaldehyde) | Nucleophilicity of the non-equivalent amino groups. Electron-donating groups on the diamine direct the initial attack. | Primarily Benzimidazo[2,1-a]isoquinolines | mdpi.com |
| Tandem Cyclization | Substituted 2-halo-N-(2-halophenyl)benzamides and a C2-synthon | Pre-defined connectivity within the N-(2-halophenyl)benzamide backbone. | This compound | nih.gov |
Stereoselectivity
Stereoselectivity becomes a consideration when one or more chiral centers are formed during the synthesis, leading to the possibility of enantiomers or diastereomers. For the parent This compound , there are no chiral centers in the core structure. However, the introduction of substituents on the tetracyclic framework or on the exocyclic methylene group (in derivatives) can create stereocenters.
Currently, there is no specific information available in the reviewed scientific literature regarding stereoselective syntheses of derivatives of this compound. The development of asymmetric syntheses to control the stereochemistry of substituted derivatives would be a valuable direction for future research, potentially employing chiral catalysts or auxiliaries.
Mechanistic Investigations of Reactions Involving Benzimidazo 1,2 B Isoquinolin 11 6h One
Elucidation of Reaction Pathways through Intermediate Isolation
The direct isolation and characterization of reaction intermediates provide unequivocal evidence for a proposed reaction pathway. In the context of synthesizing the benzimidazo[1,2-b]isoquinolin-11(6H)-one core, the isolation of key intermediates has been instrumental in confirming multi-step reaction sequences.
One notable example is the synthesis of isoquinoline-fused benzimidazoles from 2-alkynylbenzaldehydes. Mechanistic studies have led to the isolation of an imine intermediate, which forms from the initial reaction of 2-ethynylbenzaldehyde (B1209956) with o-phenylenediamines. nih.gov The detection of this intermediate confirms that the reaction at the carbonyl group precedes the reaction involving the alkyne moiety, providing a clear picture of the reaction sequence. nih.gov This step-wise understanding is critical for optimizing reaction conditions and controlling the formation of the final product.
In a different approach, the synthesis of functionalized benzimidazo[2,1-b]quinazolin-1(1H)-ones, a related heterocyclic system, was mechanistically illuminated by the identification of unusual reaction intermediates in a one-pot reaction. rsc.orgnih.gov This discovery led to the proposal of an unprecedented coupling reaction involving a nucleophilic attack by 2-aminobenzimidazole (B67599) on an in situ generated Michael adduct, followed by an electrocyclic ring formation. rsc.orgnih.gov This finding contrasted with previously accepted mechanisms and highlighted the importance of isolating or detecting transient species to accurately map the reaction landscape.
Radical Reaction Mechanisms
Radical-mediated reactions have emerged as a powerful tool for the construction of complex heterocyclic frameworks, including the this compound system. nih.govresearchgate.net These methods often proceed under mild conditions and offer unique pathways for bond formation.
Decarboxylative Radical Processes
Decarboxylative radical reactions have been successfully employed for the synthesis of acylated and alkylated benzimidazo[1,2-b]isoquinolin-11(6H)-ones. rsc.org A metal-free, visible-light-induced decarboxylative radical addition/cyclization has been described for the synthesis of acylated derivatives in water. researchgate.net In this process, a hypervalent iodine(III) reagent is believed to interact with an α-oxocarboxylic acid, which, under visible light irradiation, generates an acyl radical via fragmentation. researchgate.net This acyl radical then adds to the C=C bond of a 2-arylbenzoimidazole precursor, initiating a cascade cyclization. researchgate.net
Similarly, a highly efficient method for the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones has been developed through a radical cascade cyclization using α,α-difluorophenylacetic acid as a radical precursor. nih.govresearchgate.net Mechanistic studies, including radical trapping experiments, have confirmed that the reaction proceeds via a radical mechanism. rsc.orgresearchgate.net The process is initiated by the generation of a difluoromethyl radical through decarboxylation, which then participates in the cyclization cascade. raco.cat
The following table summarizes representative examples of decarboxylative radical cyclization reactions for the synthesis of this compound derivatives.
| Radical Precursor | Reaction Conditions | Product Type | Ref. |
| α-Oxocarboxylic acids | Visible light, PIDA, H₂O, room temp. | Acylated | researchgate.net |
| α,α-Difluorophenylacetic acid | Base- and metal-free | Difluoroarymethyl-substituted | nih.govresearchgate.net |
| Cyclic ethers | BPO, metal-free | THF-incorporated | nih.gov |
PIDA: Phenyliodine(III) diacetate; BPO: Benzoyl peroxide
Radical Chain Mechanisms
Many of the radical reactions leading to benzimidazo[1,2-b]isoquinolin-11(6H)-ones are proposed to proceed through a radical chain mechanism. In a visible-light-promoted decarboxylative radical cascade cyclization, after the initial generation of the acyl radical, it adds to the alkene of the N-methacryloyl-2-phenylbenzoimidazole substrate. researchgate.net This addition forms a new radical species which then undergoes an intramolecular cyclization onto the phenyl ring to give another radical intermediate. researchgate.net This intermediate is then oxidized to a carbocation, which upon deprotonation, yields the final product. researchgate.net The propagation of the radical character through these successive steps is a hallmark of a radical chain mechanism.
Photoredox and Energy Transfer Catalytic Cycles
Visible-light photoredox catalysis has become a prominent strategy for initiating radical reactions under mild conditions. raco.cat In the synthesis of benzimidazo[1,2-b]isoquinolin-11(6H)-ones, photoredox catalysts can absorb visible light and become excited to a state where they can act as either a reductant or an oxidant to generate radical intermediates from suitable precursors.
For instance, the synthesis of perfluoroalkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones is achieved through a metal-free, visible-light-induced cyclization where the formation of an electron-donor-acceptor (EDA) complex is critical. raco.cat While not a classic photoredox cycle with a catalyst, it demonstrates the use of light to initiate a single electron transfer (SET) process.
In other related syntheses, such as that of indolizino[1,2-b]quinolin-9(11H)-ones, the combination of visible-light photoredox catalysis and Lewis acid catalysis has been successfully applied. raco.cat A typical photoredox cycle involves the excitation of the photocatalyst by visible light, followed by an electron transfer to or from a substrate to generate a radical ion. This initiates the desired chemical transformation, and the photocatalyst is regenerated in a subsequent redox event to complete the catalytic cycle.
Electrophilic and Nucleophilic Activation Mechanisms
Besides radical pathways, the formation of the this compound ring system can also proceed through mechanisms involving electrophilic and nucleophilic activation of the reacting partners.
A key step in several synthetic routes involves the nucleophilic attack of a nitrogen atom of the benzimidazole (B57391) ring onto an electrophilic carbon center. For example, in a copper-catalyzed one-pot tandem synthesis, the reaction proceeds through the reaction of substituted 2-halo-N-(2-halophenyl)benzamides with nucleophiles like alkyl 2-cyanoacetates or malononitrile. In a different approach, the first step in the synthesis of benzo researchgate.netimidazo[2,1-a]isoquinolines from 2-aryl benzimidazoles and alkynyl bromides is proposed to be the nucleophilic addition of the benzimidazole to the alkyne. nih.gov
Electrophilic activation is also crucial. For instance, in a two-step synthesis of benzimidazo[1,2-a]isoquinoline derivatives, a triflic acid-catalyzed intramolecular cyclization is a key step. nih.gov The strong acid likely protonates a carbonyl or activates a hydroxyl group, making the adjacent carbon more electrophilic and susceptible to intramolecular attack by the benzimidazole ring. Similarly, the use of hypervalent iodine(III) reagents can be seen as a form of electrophilic activation, where the iodine reagent makes a substrate more reactive towards subsequent nucleophilic attack or cyclization. nih.gov
Frontier Molecular Orbital (FMO) Theory Applications in Regioselectivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the regioselectivity of chemical reactions. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. While specific, in-depth FMO analyses for the synthesis of this compound are not extensively detailed in the provided search results, the principles of FMO theory can be applied to rationalize the observed regioselectivities.
For example, in reactions involving the cyclization of a substituted benzimidazole onto an aromatic ring, the regioselectivity of the attack can be understood by considering the orbital coefficients of the HOMO of the benzimidazole derivative and the LUMO of the aromatic ring. The reaction will preferentially occur at the positions where the overlap between the interacting orbitals is maximized.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the structural properties, chemical reactivity, and stability of benzimidazole derivatives. researchgate.net These studies often include FMO analysis, which provides insights into the electronic properties of the molecules. For instance, the energies of the HOMO and LUMO and their distribution across the molecule can indicate the most likely sites for nucleophilic and electrophilic attack, thus explaining the observed regioselectivity in cyclization reactions. researchgate.net Although a specific DFT study on the regioselectivity of this compound formation was not found, such computational approaches are invaluable for gaining a deeper mechanistic understanding.
Solvent Effects on Reaction Mechanisms
The choice of solvent is a critical parameter in the synthesis of complex heterocyclic scaffolds like this compound and its isomers, as it can significantly influence reaction rates, yields, and even the chemoselectivity of the transformation. Mechanistic investigations, combining experimental data with theoretical calculations, have begun to shed light on the multifaceted role that solvents play in the reaction pathways leading to these compounds. The solvent can affect the stability of reactants, intermediates, and transition states, thereby altering the activation energy of the reaction.
In the synthesis of related benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives, the solvent has been shown to play a crucial role. For instance, in the radical cascade cyclization for the construction of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, a screening of various solvents was performed to optimize the reaction conditions. acs.org The results indicated that dimethyl sulfoxide (B87167) (DMSO) was the most effective solvent, providing the desired product in the highest yield. acs.org This suggests that a polar aprotic solvent like DMSO is adept at facilitating the radical pathway, possibly by stabilizing charged intermediates or transition states that occur during the cyclization process. acs.org
Further research into the synthesis of isoquinolinone derivatives has demonstrated a remarkable solvent-dependent chemoselectivity. By simply changing the solvent, it is possible to selectively produce different isomers of substituted isoquinolinones. nih.gov For example, the reaction of o-alkenylbenzamide derivatives with a hypervalent iodine(III) reagent in acetonitrile (B52724) can yield 4-substituted isoquinolinone derivatives, while using wet hexafluoro-2-isopropanol (HFIP) as the solvent leads to the formation of 3-substituted isoquinolinone derivatives. nih.gov This highlights the profound impact the solvent can have on the reaction mechanism, directing the regioselectivity of the cyclization. nih.gov
Theoretical and experimental studies on reactions involving the benzimidazole nucleus, a key precursor to the title compound, provide further insight into solvent effects. In the reaction between hexamethyl phosphorous triamide, dialkyl acetylenedicarboxylates, and benzimidazole, the reaction rate was observed to increase with increasing solvent polarity. chemmethod.com For example, the reaction is accelerated in 1,2-dichloroethane. chemmethod.com This is attributed to the stabilization of charged intermediates, such as phosphonium (B103445) and benzimidazole ions, by the polar solvent. chemmethod.com The solvent's ability to stabilize the transition state more effectively than the reactants lowers the activation energy and speeds up the reaction. chemmethod.com
The following table summarizes the effect of different solvents on the yield of a reaction producing a benzimidazo[2,1-a]isoquinolin-6(5H)-one derivative, illustrating the importance of solvent selection in these synthetic transformations.
| Solvent | Yield (%) |
| DMSO | 89 |
| DMF | 82 |
| DCE | 75 |
| CH3CN | 68 |
| Toluene | 55 |
Table 1. Effect of Solvent on the Yield of a Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-one. acs.org
In another study focusing on the Dakin-West reaction, which involves similar chemical transformations, the reaction rate was found to be significantly faster in DMSO compared to less polar solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (CH3CN). sciencepublishinggroup.comresearchgate.net This was attributed to the differential solvation of the reactants and the transition state. researchgate.net The more polar solvent, DMSO, is better able to stabilize the polar transition state, thus lowering the activation energy barrier and increasing the reaction rate. sciencepublishinggroup.comresearchgate.net
Derivatization and Structural Modification Strategies for Benzimidazo 1,2 B Isoquinolin 11 6h One
Alkylation at Nitrogen and Carbon Centers
Alkylation is a fundamental strategy for modifying the benzimidazo[1,2-b]isoquinolin-11(6H)-one core, allowing for the introduction of various alkyl groups at both nitrogen and carbon centers. These modifications can significantly influence the molecule's steric and electronic properties.
Most synthetic routes achieve N-alkylation by modifying the precursor molecules before the final cyclization. For instance, a common approach involves the N-alkylation of a 2-arylbenzimidazole intermediate, which is then cyclized to form the final tetracyclic system. nih.gov This pre-functionalization strategy ensures precise control over the site of alkylation. For example, 2-arylbenzimidazole can be N-alkylated using reagents like bromoacetaldehyde diethyl acetal prior to acid-catalyzed intramolecular cyclization. nih.gov
Direct alkylation of the final this compound system is less commonly documented, but principles from related heterocyclic systems, such as quinazolinones, suggest that N-alkylation often proceeds regioselectively. In these related systems, reactions with alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent typically result in the formation of the N-alkylated product. juniperpublishers.com
Carbon centers on the scaffold can be functionalized with alkyl groups primarily through radical-based methods during the synthesis. These methods generate C-centered radicals that add to a precursor, followed by an intramolecular cyclization to build the final product. This approach has been successfully used to introduce difluoroarymethyl groups onto the core structure, demonstrating a powerful method for C-alkylation. acs.orgnih.gov
Table 1: Examples of Alkylation Strategies for this compound and Related Precursors
| Alkylation Type | Method | Reagent Example | Position |
|---|---|---|---|
| N-Alkylation | Precursor Modification | Bromoacetaldehyde diethyl acetal | Nitrogen |
Functional Group Tolerances and Diversification in Synthesis
The development of robust synthetic methods for constructing the this compound skeleton has been a key focus, with many modern protocols exhibiting broad tolerance for a wide range of functional groups. nih.gov This tolerance is critical as it allows for the synthesis of a diverse library of derivatives without the need for extensive protecting group chemistry.
Radical cascade cyclization reactions, in particular, have proven to be highly effective for assembling this framework and show excellent functional group compatibility. acs.orgnih.gov Syntheses have been successfully performed using precursors bearing both electron-donating and electron-withdrawing substituents on the aryl rings. This demonstrates that the electronic nature of the substituents does not significantly impede the key bond-forming reactions.
The table below summarizes various functional groups that have been shown to be well-tolerated in syntheses of the core scaffold, leading to a wide array of functionalized derivatives. acs.orgnih.gov
Table 2: Tolerated Functional Groups in the Synthesis of this compound Derivatives
| Functional Group Category | Specific Examples | Position on Precursor |
|---|---|---|
| Halogens | -F, -Cl, -Br | Aryl rings |
| Electron-Donating Groups | -CH₃, -OCH₃ | Aryl rings |
| Electron-Withdrawing Groups | -CN, -CF₃ | Aryl rings |
The compatibility of these groups enables significant diversification, allowing for the fine-tuning of the molecule's physicochemical properties. The reaction's insensitivity to steric hindrance from ortho- or meta-substituted precursors further expands the scope of accessible structures. acs.orgnih.gov
Phosphorylation and Sulfamoylation Approaches
The introduction of phosphorus- and sulfur-containing functional groups, such as phosphoryl and sulfamoyl moieties, represents an important strategy for derivatization. These groups can alter biological activity and other molecular properties.
Phosphorylation: A silver-catalyzed procedure has been developed for the synthesis of phosphoryl-substituted this compound analogues. researchgate.netresearchgate.net This method involves a reaction between a 2-arylbenzimidazole precursor and a diarylphosphine oxide. The reaction proceeds under mild conditions, typically using a catalytic system of silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈), to generate the phosphorylated heterocyclic product. researchgate.net This approach is part of a broader trend in using radical phosphorylation to construct organophosphorus compounds. researchgate.net
Sulfonylation and Sulfamoylation: Methods to introduce sulfonyl groups have also been established. A free-radical cascade pathway can be used to synthesize sulfonated derivatives. nih.gov This process is typically induced by a radical initiator like tert-Butyl peroxybenzoate (TBPB) and involves the reaction of an activated alkene precursor with thiosulfonates. nih.gov Furthermore, a visible-light-induced cascade radical sulfamoylation/cyclization of 2-arylbenzimidazoles has been reported to provide access to sulfamoylated derivatives, highlighting the utility of photoredox catalysis in accessing novel functionalizations. researchgate.net
Table 3: Methods for Phosphorylation and Sulfonylation
| Modification | Method | Key Reagents |
|---|---|---|
| Phosphorylation | Silver-Catalyzed Radical Reaction | Diarylphosphine Oxides, AgNO₃/K₂S₂O₈ |
| Sulfonylation | TBPB-Induced Radical Cascade | Thiosulfonates, TBPB, CuBr₂ |
Post-Synthetic Modification of Functional Groups (e.g., Nitro to Amino)
Post-synthetic modification involves the chemical transformation of a functional group on the pre-formed this compound core. A key example of this strategy is the reduction of a nitro group to an amino group, which serves as a versatile handle for further derivatization.
The synthesis of nitro-substituted benzimidazo[1,2-b]isoquinolin-11(6H)-ones can be achieved through radical-triggered addition/cyclization reactions using nitro-functionalized precursors. researchgate.net Once the nitro-substituted scaffold is in hand, the nitro group can be chemically reduced to an amine.
The reduction of aromatic nitro compounds is a well-established and reliable transformation in organic chemistry. google.com The process generally occurs in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates to ultimately yield the corresponding primary amine. google.comresearchgate.net This transformation can be accomplished using various reducing agents.
Table 4: Common Reagents for Nitro Group Reduction
| Reagent/System | Description |
|---|---|
| Catalytic Hydrogenation | Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) |
| Metal/Acid Systems | Metals like Fe, Sn, or Zn in the presence of an acid (e.g., HCl) |
The resulting amino group is significantly more versatile than the nitro group for subsequent modifications. It can act as a nucleophile or be converted into a diazonium salt, opening up a wide range of further derivatization possibilities, including the introduction of halogens, hydroxyls, and cyano groups, or its use in coupling reactions to form amides or sulfonamides.
Computational Chemistry and Molecular Modeling Studies
Ab Initio Calculations for Electronic Structure Analysis
Ab initio calculations, which are based on the fundamental principles of quantum mechanics without empirical parameters, are employed to investigate the electronic structure of molecules like benzimidazo[1,2-b]isoquinolin-11(6H)-one. These methods, such as Hartree-Fock (HF) theory, provide a foundational understanding of molecular orbitals and electron distribution.
According to the Hartree-Fock theorem, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be related to the ionization potential and electron affinity, respectively sapub.org. The energy difference between the HOMO and LUMO, known as the frontier orbital gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For related benzimidazole-containing metal complexes, these calculations have been used to determine properties like ionization potential and electron affinity, which are fundamental to understanding their electronic behavior sapub.org. While specific ab initio studies on the parent this compound are not extensively documented in readily available literature, the methodology remains a primary approach for detailed electronic structure analysis.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a more common and powerful computational tool for studying complex heterocyclic systems, offering a balance between accuracy and computational cost. DFT is widely used to explore the structural and electronic properties of benzimidazole (B57391) derivatives nih.gov.
Key applications and findings from DFT studies on related structures include:
Geometric Optimization: DFT methods, such as B3LYP with a basis set like 6-31G(d,p), are used to determine the most stable three-dimensional geometry of the molecule nih.gov.
Frontier Molecular Orbital (FMO) Analysis: Calculation of HOMO and LUMO energies provides insights into chemical stability and reactivity nih.gov. For instance, in a study of chiral benzimidazole derivatives, FMO analysis was computed to understand their reactivity profiles nih.gov.
Molecular Electrostatic Potential (MEP): MEP maps are generated to predict sites for nucleophilic and electrophilic attacks, which is crucial for understanding intermolecular interactions and reaction mechanisms nih.gov.
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding intramolecular bonding, charge delocalization, and the nature of electronic conjugation within the molecule sapub.org. In a diiodobis(benzimidazole)Co(II) complex, NBO analysis revealed detailed insights into electronic conjugation and the natural charges on individual atoms sapub.org.
These DFT applications are instrumental in predicting the behavior of this compound in biological systems and guiding the synthesis of new derivatives with enhanced activity nih.gov.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This is followed by molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex over time. These methods are frequently applied to benzimidazole-containing compounds to explore their therapeutic potential.
For example, docking and MD simulations have been used to study the interaction of benzimidazole derivatives with the protein β-tubulin, a target for anthelmintic and anticancer drugs. In one such study, six benzimidazole compounds were docked into the active site of β-tubulin, revealing binding energies ranging from -7.11 kcal/mol to -8.50 kcal/mol semanticscholar.org. The compound with the best binding energy, 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02), was found to form multiple interactions, including hydrogen bonds and pi-pi stacking, with key amino acid residues in the binding site semanticscholar.org.
MD simulations were then performed to confirm the stability of the docked complexes. The analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) showed that the protein-ligand complexes remained stable throughout the simulation period, indicating a favorable binding interaction semanticscholar.orgutrgv.edu. These studies demonstrate how docking and MD can elucidate the binding modes of benzimidazole-based scaffolds, providing a basis for designing more potent inhibitors.
Table 1: Example Docking Results for Benzimidazole Derivatives with β-Tubulin This table is illustrative of the data generated in such studies and is based on findings for related benzimidazole compounds.
| Compound | Binding Energy (kcal/mol) | Predicted Inhibitory Concentration (µM) | Key Interacting Residues |
| BI-02 | -8.50 | 1.40 | THR A:340, TYR A:312, PHE A:296 |
| Albendazole (Standard) | -7.0 | - | - |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized derivatives.
QSAR studies have been successfully applied to compounds structurally related to this compound. For instance, a QSAR study was developed for a series of bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides), which share a similar core, to understand their anticancer activity nih.gov. The models often use various molecular descriptors, such as hydrophobic, electronic, and steric parameters, to correlate with biological activity (e.g., IC50 values). The study found that hydrophobic interactions were generally not a dominant factor for the anticancer activity of these compounds, a common finding in QSAR studies of anticancer agents nih.gov.
Similarly, QSAR studies on isoquinoline (B145761) derivatives targeting enzymes like aldo-keto reductase 1C3 (AKR1C3) have been used to reveal the structure-bioactivity relationships and guide lead optimization japsonline.com. These models help identify which structural modifications are likely to enhance the desired biological effect.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the conformational preferences and the energy landscape of a molecule like this compound is fundamental for comprehending its interaction with biological targets.
The fused ring system of this compound imposes significant conformational rigidity. However, substituents attached to the core structure can have multiple rotational possibilities. Computational methods, including quantum mechanics and molecular mechanics, are used to systematically explore the conformational space. By calculating the energy of each possible conformation, an energy landscape can be constructed. The lowest energy conformers represent the most probable shapes of the molecule in a given environment.
This information is critical for:
Molecular Docking: Using the correct, low-energy conformer of a ligand is essential for obtaining accurate docking predictions.
Pharmacophore Modeling: Identifying the common 3D arrangement of essential features in a series of active molecules requires an understanding of their accessible conformations.
QSAR Studies: Conformational descriptors can be used as parameters in QSAR models to account for the three-dimensional shape of the molecules.
While specific conformational analysis studies on the parent this compound are not detailed in the available search results, this type of analysis is a standard and crucial component of any in-depth computational investigation of a potential drug candidate.
Applications of Benzimidazo 1,2 B Isoquinolin 11 6h One As a Chemical Scaffold
Role as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a versatile starting point for drug discovery. nih.govnih.gov The benzimidazole (B57391) ring system, a key component of the target compound, is widely regarded as such a scaffold, appearing in numerous FDA-approved drugs. nih.gov The fusion with the isoquinoline (B145761) moiety creates the benzimidazo[1,2-b]isoquinolin-11(6H)-one structure, which has been explored for its potential in developing novel therapeutic agents. researchgate.net
Design and Synthesis of Novel Bioactive Compounds
The this compound scaffold serves as a foundational template for the design and synthesis of new molecules with potential biological activity. nih.govnih.gov Researchers have developed numerous synthetic protocols to create derivatives of this core structure, often through methods like radical cascade cyclization, which allows for the efficient construction of this complex framework under mild conditions. These synthetic strategies enable the introduction of various functional groups at different positions on the tetracyclic system, allowing for the fine-tuning of the molecule's properties to target specific biological pathways. researchgate.net
A significant focus of this research has been in the area of oncology. Substituted benzimidazo[1,2-b]isoquinolines have been synthesized and evaluated for their antineoplastic properties. Studies have shown that certain methylated derivatives of these heterocyclic compounds can act as mammalian topoisomerase II inhibitors, a mechanism similar to the established anticancer agent ellipticine. These derivatives have demonstrated high activity in vitro, effectively inhibiting the growth of several human tumor cell lines. The development of these compounds showcases how the core scaffold can be systematically modified to produce potent cytotoxic agents.
Table 1: Examples of Bioactive Benzimidazo[1,2-b]isoquinoline Derivatives and Their Activity
| Derivative Class | Synthetic Strategy | Biological Activity/Target | Reference |
|---|---|---|---|
| Methylated Derivatives | Not specified in source | Topoisomerase II inhibition; Antineoplastic activity against human tumor cell lines | |
| Carboxamide Derivatives | Multi-step synthesis from isocoumarin (B1212949) precursors | Cytotoxic activity against various cell lines (e.g., colon 38 tumors in mice) | |
| Difluoroarymethyl-substituted Derivatives | Radical cascade cyclization | Potential antitumor and anti-inflammatory agents | |
| Pyrazolo-fused Derivatives | Pd(II) catalyzed Stille coupling | Potent Cyclin-Dependent Kinase 1 (CDK1) inhibition |
Integration into Drug Discovery Frameworks
The utility of the this compound scaffold extends to its integration into broader drug discovery frameworks. nih.govnih.gov As a privileged structure, it acts as a key pharmacophore that can be used to design libraries of compounds for screening against various diseases. Its physicochemical attributes, such as its ability to participate in hydrogen bonding and π-π stacking interactions, allow its derivatives to bind effectively with macromolecules like enzymes and proteins. nih.gov
This has led to the development of derivatives targeting a range of biological processes, including cell cycle regulation and signal transduction. For instance, a novel compound incorporating this scaffold, 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, was identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a crucial enzyme in cell cycle progression. The synthesis of such compounds demonstrates a rational drug design approach, where the core scaffold is deliberately combined with other chemical moieties to achieve a specific therapeutic effect. nih.gov The structural and synthetic versatility of the this compound framework ensures its continued relevance as a starting point for identifying and optimizing lead compounds in medicinal chemistry.
Advanced Materials Science Applications
Beyond its biomedical potential, the unique photophysical properties of the this compound scaffold have made it a target for research in advanced materials science. nih.gov The conjugated π-system of the molecule gives rise to interesting electronic and optical behaviors, particularly in the realm of fluorescence.
Organic Light-Emitting Diode (OLED) Development
Derivatives of the benzimidazole-isoquinoline family have been investigated for their potential as emitters in Organic Light-Emitting Diodes (OLEDs). The benzimidazole moiety is known to facilitate electron transport, a crucial property for efficient OLED materials. In one study, pyrene-benzimidazole derivatives were designed to serve as blue luminophores. The design strategically used the bulky benzimidazole substituents to create steric hindrance, which helps prevent the detrimental π-π stacking that often leads to undesirable shifts in emission color and reduced efficiency.
An OLED prototype using a pyrene-benzimidazole derivative as the non-doped emissive layer demonstrated promising performance, achieving a pure blue electroluminescence. This highlights the role of the scaffold in creating stable and efficient emissive materials for next-generation displays.
Table 2: Performance of a Blue OLED Prototype Using a Pyrene-Benzimidazole Emitter
| Parameter | Value | Voltage |
|---|---|---|
| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | 5.5 V |
| Luminance | 100 (±6) cd m⁻² | 5.5 V |
| Commission Internationale de L'Eclairage (CIE) Coordinates | (0.1482, 0.1300) | 5.5 V |
| Highest External Quantum Efficiency (EQE) | 4.3 (±0.3)% | 3.5 V |
| Highest Luminance | 290 (±10) cd m⁻² | 7.5 V |
Chemosensors and Fluorescent Materials
The fluorescent nature of the benzimidazo[1,2-b]isoquinoline scaffold has been harnessed to develop chemosensors for detecting specific ions. These sensors typically operate on a "turn-on" fluorescence mechanism, where the presence of the target analyte causes a significant increase in fluorescence intensity. For example, a Schiff base chemosensor incorporating a benzimidazole core was synthesized and showed a strong and rapid fluorescent response to Zinc ions (Zn²⁺). This response is based on the Chelation-Enhanced Fluorescence (CEF) effect, where the binding of the metal ion restricts intramolecular rotation and enhances the emission.
Similarly, other derivatives have been developed as fluorescent sensors for copper ions (Cu²⁺), operating via a photoinduced electron transfer (PET) mechanism. These sensors can exhibit high sensitivity, with detection limits reaching the micromolar or even nanomolar range. The ability to tune the scaffold to selectively bind and signal the presence of specific metal ions makes it a valuable tool for environmental monitoring and chemical analysis. nih.gov
Phosphorescent Materials Development
While the this compound scaffold and its derivatives are well-documented for their fluorescent properties, their application in phosphorescent materials is not extensively reported in current research literature. Phosphorescence requires efficient intersystem crossing from the singlet excited state to a triplet state, a property often engineered into molecules by incorporating heavy atoms or specific carbonyl groups. While the general benzophenone (B1666685) structure is a classic example of a molecule used in establishing triplet state chemistry and has been applied in phosphorescent OLEDs, there is a lack of specific research focusing on the phosphorescent characteristics of the this compound system itself. nih.gov The primary focus for this particular heterocyclic family in materials science remains in the area of fluorescence-based applications. nih.gov
Solar Cell Component Research
The this compound scaffold is a promising candidate for the development of materials for next-generation solar cells, particularly in the realms of perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). While research on the specific parent compound is limited, derivatives built upon the broader benzimidazole and isoquinoline frameworks have shown significant potential as hole-transporting materials (HTMs) and sensitizing dyes.
In the field of perovskite solar cells, the design of efficient and stable HTMs is crucial for achieving high power conversion efficiencies (PCEs). Benzimidazole-based small molecules have been synthesized and investigated as dopant-free HTMs. lanl.govosti.govresearchgate.netncu.edu.tw These materials are designed with donor and acceptor building blocks to engineer the energy level alignment at the HTM/perovskite interface, which is critical for efficient charge extraction and minimizing recombination losses. lanl.govosti.govresearchgate.netncu.edu.tw For instance, a new class of benzimidazole-based small molecules, YJS001 and YJS003, have been developed as HTMs for inverted perovskite solar cells. lanl.govosti.govresearchgate.net The donor-rich YJS003-based solar cell demonstrated a high open-circuit voltage (Voc) of 1.09 V and a champion PCE of over 20%, highlighting the potential of this scaffold in high-performance photovoltaic devices. lanl.govosti.govresearchgate.net The excellent hole mobility and well-aligned energy levels of these materials are key to their high performance. lanl.govosti.govresearchgate.net
The general requirements for an efficient HTM in PSCs include suitable HOMO/LUMO energy levels that align with the perovskite's energy bands to facilitate hole transport and block electrons. lanl.govnih.gov The structural flexibility and stability of benzimidazole derivatives make them attractive for enhancing the operational durability of perovskite photovoltaics. lanl.govosti.govresearchgate.netncu.edu.tw
Below is a data table summarizing the performance of perovskite solar cells using benzimidazole-based hole-transporting materials.
| Material | Voc (V) | Jsc (mA/cm2) | Fill Factor (%) | PCE (%) |
| YJS003 | 1.09 | - | - | >20 |
Non-Linear Optical (NLO) Materials Investigations
The investigation of materials with strong non-linear optical (NLO) properties is a burgeoning field of research due to their potential applications in optical communications, data storage, and optical limiting. The this compound scaffold, with its extended π-conjugation and inherent asymmetry, presents a promising platform for the design of novel NLO materials.
Third-order NLO properties are of particular interest, and they are characterized by the third-order nonlinear optical susceptibility, χ(3). Materials with large χ(3) values can exhibit phenomena such as third-harmonic generation and two-photon absorption. The Z-scan technique is a widely used experimental method to determine both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
While specific Z-scan data for this compound is not available in the provided search results, studies on related heterocyclic systems like thiazolopyrimidoquinoline derivatives have been conducted. These studies often employ a combination of experimental techniques like the Z-scan and theoretical calculations using Density Functional Theory (DFT) to understand the structure-property relationships that govern the NLO response. For instance, in some thiazolopyrimidoquinoline derivatives, a larger dipole moment has been correlated with enhanced NLO properties.
The general approach to designing efficient third-order NLO materials often involves creating molecules with strong intramolecular charge transfer characteristics, which can be achieved by incorporating electron-donating and electron-accepting groups onto a conjugated scaffold like this compound. Theoretical calculations, such as DFT, play a crucial role in predicting the NLO properties of newly designed molecules before their synthesis, thus guiding the development of materials with optimized performance.
General Applications in Novel Material Development
Beyond solar cells and NLO materials, the this compound scaffold has been explored for its utility in the development of other novel functional materials, most notably in the field of Organic Light-Emitting Diodes (OLEDs). The unique photophysical properties of derivatives of this scaffold, such as high photoluminescence quantum yields and tunable emission wavelengths, make them attractive candidates for use as emitters or host materials in OLED devices.
In the context of OLEDs, benzimidazole derivatives have been investigated as bipolar host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. A bipolar host material should possess both hole- and electron-transporting capabilities to ensure a balanced charge injection and recombination within the emissive layer, leading to high device efficiency. For example, new bipolar host materials integrating a benzimidazole moiety with carbazole (B46965) units have been designed and synthesized. These materials have demonstrated excellent thermal stability and high triplet energy levels, which are crucial for hosting blue phosphorescent emitters and achieving high external quantum efficiencies (EQEs) of over 20% in phosphorescent OLEDs.
Furthermore, derivatives of the closely related benzimidazo[1,2-a]quinolines functionalized with organosulfur and organoselenium moieties have been synthesized and their electroluminescence properties studied. These compounds have been successfully applied in all-solution-processed OLEDs, where they exhibit violet-blue emission. The introduction of these functional groups can influence the electronic structure and photophysical properties of the core scaffold.
The table below summarizes the performance of OLEDs utilizing benzimidazole-based host materials.
| Host Material | Emitter | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| o-mCPBI | Phosphorescent | >20 | - | - |
| m-BPBCz | Red Phosphorescent | 17.2 | 29.60 | 22.58 |
The versatility of the this compound scaffold, allowing for functionalization at various positions, provides a powerful tool for chemists and material scientists to fine-tune the electronic and photophysical properties of the resulting molecules. This adaptability is key to the development of a wide range of novel materials with tailored functionalities for advanced technological applications.
Advanced Spectroscopic and Crystallographic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of benzimidazo[1,2-b]isoquinolin-11(6H)-one in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can map the connectivity of atoms and define the chemical environment of each nucleus within the molecule.
¹H NMR spectroscopy provides information on the number and types of protons. For derivatives of the this compound scaffold, aromatic protons typically appear in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effects of the fused ring system. rsc.org Protons on the benzimidazole (B57391) and isoquinoline (B145761) moieties exhibit distinct chemical shifts and coupling patterns that allow for their unambiguous assignment. For instance, in a related derivative, protons of the benzimidazole ring were observed at δ 7.19–7.61 ppm, while isoquinoline protons were found further downfield, with one appearing as high as δ 10.04 ppm. rsc.org The methylene (B1212753) protons (CH₂) at position 6 typically resonate as a singlet around δ 4.9 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon (C=O) at position 11 is a key diagnostic signal, typically appearing significantly downfield (e.g., δ 158-171 ppm) due to the influence of the adjacent electronegative oxygen and nitrogen atoms. rsc.org The carbons of the aromatic rings span a wide range from approximately δ 106 to 152 ppm. rsc.org The methylene carbon at position 6 is typically found in the range of δ 45-65 ppm. rsc.orgnih.gov
Theoretical calculations, such as those using the GIAO/DFT method, are often used in conjunction with experimental data to assign complex spectra, especially in cases of tautomerism or to resolve ambiguous signals. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives Data is compiled from various derivatives and serves as a representative example.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₂ (Position 6) | ~4.91 (s) rsc.org | ~64.6 rsc.org |
| C=O (Position 11) | - | ~158.7 - 171.6 rsc.orgnih.gov |
| Aromatic CH (Benzene Ring) | ~7.19 - 7.83 (m) rsc.org | ~112.0 - 134.0 rsc.org |
| Aromatic CH (Isoquinoline Ring) | ~7.42 - 10.04 (m) rsc.org | ~105.9 - 146.1 rsc.org |
| Quaternary Aromatic C | - | ~121.8 - 151.2 rsc.org |
Note: Chemical shifts are dependent on the solvent and specific substituents on the core structure. (s = singlet, m = multiplet)
Infrared (IR) and UV/Visible Spectroscopy for Molecular Signatures
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic "fingerprints" of molecules based on their vibrational and electronic properties, respectively.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the this compound molecule. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) group of the amide, which typically appears in the region of 1660–1740 cm⁻¹. mdpi.com Other key vibrational frequencies include:
Aromatic C-H stretching: Observed above 3000 cm⁻¹. mdpi.com
C=N and C=C stretching: These vibrations from the fused aromatic rings appear in the 1400–1650 cm⁻¹ region.
C-N stretching: Found in the 1200–1350 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Amide) | Stretching | 1660 - 1740 mdpi.com |
| Aromatic C-H | Stretching | 3010 - 3080 mdpi.com |
| C=C / C=N | Ring Stretching | 1400 - 1650 |
| C-N | Stretching | 1200 - 1350 |
UV/Visible Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The extensive conjugation in the this compound scaffold results in strong absorption bands in the UV region. Typically, spectra of related benzimidazole and quinoline (B57606) systems show multiple absorption bands. researchgate.netnih.gov For example, benzimidazo[1,2-a]quinolines exhibit absorption maxima (λ_max) around 300 nm and can extend into the visible region depending on substitution and solvent. researchgate.net Flavonoids and other complex heterocycles show characteristic bands between 230-350 nm. nih.gov The specific λ_max values are sensitive to the solvent polarity and pH, which can alter the electronic structure of the molecule. researchgate.net
Table 3: Representative UV-Vis Absorption Maxima for Fused Benzimidazole-Isoquinoline Systems
| Transition Type | Typical λ_max Range (nm) |
| π → π | 230 - 350 nih.govresearchgate.net |
| n → π | 350 - 361 researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often used to confirm the molecular formula. rsc.orgrsc.org
In a typical mass spectrum, the molecule is ionized to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For the parent benzimidazo(2,1-a)isoquinoline (C₁₅H₁₀N₂), the molecular weight is 218.25 g/mol . nih.gov The target compound, this compound (C₁₅H₁₀N₂O), would have a molecular weight of 234.25 g/mol .
Electron impact (EI) or electrospray ionization (ESI) can cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. youtube.com For fused heterocyclic systems like isoquinoline alkaloids, common fragmentation pathways include retro-Diels-Alder (RDA) reactions and the loss of small, stable neutral molecules like CO, HCN, or radicals. nih.govlibretexts.org In compounds containing a benzimidazole ring, fragmentation can occur within the imidazole (B134444) or benzene (B151609) portions of the structure. researchgate.net The base peak in the spectrum often corresponds to the most stable fragment ion formed. youtube.com
Table 4: Expected Mass Spectrometric Data for this compound (C₁₅H₁₀N₂O)
| Ion | m/z (Expected) | Description |
| [M]⁺ | 234 | Molecular Ion |
| [M+H]⁺ | 235 | Protonated Molecular Ion |
| [M-CO]⁺ | 206 | Loss of carbon monoxide from the lactam ring |
| [M-HCN]⁺ | 207 | Loss of hydrogen cyanide |
X-ray Crystallography for Solid-State Structure Determination
For related fused heterocyclic systems, crystallographic data reveals important structural features. For example, the crystal structure of imidazo[1,2-b]isoquinoline-5,10-dione (B1337553) shows a nearly planar, butterfly-shaped molecule. nih.gov The planarity of the fused ring system is a common feature, although slight deviations can occur. nih.gov In the crystal lattice, molecules are often packed in specific arrangements stabilized by intermolecular interactions such as π–π stacking between aromatic rings and C–H···O hydrogen bonds. nih.gov
Table 5: Representative Crystallographic Data for Fused Imidazo-Isoquinoline Systems Data is based on the related compound Imidazo[1,2-b]isoquinoline-5,10-dione. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c (or related) nih.gov |
| a (Å) | 7.6518 nih.gov |
| b (Å) | 7.2469 nih.gov |
| c (Å) | 15.5197 nih.gov |
| β (°) ** | 99.947 nih.gov |
| Volume (ų) ** | 847.66 nih.gov |
| Z | 4 nih.gov |
Molecular Level Biological Activity Mechanisms of Benzimidazo 1,2 B Isoquinolin 11 6h One Derivatives
DNA Gyrase Inhibition Mechanisms
DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov It is a well-established target for antibacterial agents, most notably the quinolone class of antibiotics. The inhibition mechanism typically involves binding to the enzyme-DNA complex, which stalls the replication fork and leads to the generation of lethal double-strand DNA breaks.
While numerous compounds, including those with isoquinoline (B145761) or benzimidazole (B57391) scaffolds, have been investigated as DNA gyrase inhibitors, specific studies on benzimidazo[1,2-b]isoquinolin-11(6H)-one derivatives are limited. However, molecular docking studies on related heterocyclic systems provide insight into potential interactions. For instance, novel dihydropyrrolo[2,1-a]isoquinoline derivatives have been docked against the active site of E. coli DNA Gyrase B, showing potential binding affinities. researchgate.net Similarly, docking studies of naphthylimide-benzimidazole hybrids against the S. aureus DNA gyrase-DNA complex suggest a mechanism involving both hydrogen bonding with the enzyme and π-π stacking interactions with DNA bases. nih.gov These findings suggest that if this compound derivatives were to inhibit DNA gyrase, the mechanism would likely involve stabilizing the enzyme-DNA complex, similar to other type II topoisomerase inhibitors.
Microtubule Polymerization Interference
Microtubules are dynamic cytoskeletal polymers made of α- and β-tubulin dimers. They are critical for cell division, intracellular transport, and maintaining cell structure. Agents that interfere with microtubule dynamics are potent anticancer drugs. The benzimidazole moiety is a well-known pharmacophore for microtubule-targeting agents, with compounds like nocodazole (B1683961) inhibiting microtubule polymerization by binding to β-tubulin. mdpi-res.com
Research has shown that this activity extends to fused heterocyclic systems related to this compound. A notable example is 10-chloro-7H-benzo[de]benzo core.ac.ukresearchgate.netimidazo[2,1-a]isoquinolin-7-one (10-Cl-BBQ), an aryl hydrocarbon receptor (AhR) ligand that also inhibits microtubule polymerization. researchgate.net Furthermore, analogues of indolo[2,1-a]isoquinoline, which share a similar fused ring structure, have also been reported to possess tubulin polymerization inhibitory activity. core.ac.uk These compounds disrupt the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.
Structure-Activity Relationship (SAR) Studies at the Molecular Target Level
The biological activity of benzimidazo-isoquinoline derivatives is highly dependent on the nature and position of substituents on the tetracyclic core. SAR studies have provided valuable insights into the molecular features required for potent activity.
For the closely related benzimidazo[1,2-a]quinoline (B3368101) series, the position of amino substituents significantly impacts antiproliferative activity. researchgate.net
Position of Substituents: 2-amino-substituted analogues exhibit the strongest antiproliferative effects, while derivatives with amino groups at the 5-position or at both the 2- and 5-positions are considerably less active. researchgate.net This highlights the critical role of the substituent's location on the heterocyclic framework for interaction with biological targets.
Nature of Side Chains: Among the active 2-amino derivatives, those bearing a 4-methyl- or 3,5-dimethyl-1-piperazinyl substituent were found to be the most potent. researchgate.net This suggests that the size, shape, and basicity of the side chain are crucial for optimizing activity.
In studies of carboxamide derivatives of the isomeric benzimidazo[2,1-a]isoquinoline (B1203507) scaffold, it was found that attaching the carboxamide side chain to the terminal rings (positions 1 or 11) resulted in reasonable cytotoxicity. In contrast, derivatives with the side chain on one of the central rings (position 6) were inactive.
| Compound Series | Substitution Position | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|---|
| Benzimidazo[1,2-a]quinolines | 2-amino | 4-methyl-piperazinyl | High antiproliferative activity | researchgate.net |
| Benzimidazo[1,2-a]quinolines | 5-amino | Various | Reduced activity | researchgate.net |
| Benzimidazo[1,2-b]isoquinolines | Various | Methyl groups | Active as Topoisomerase II inhibitors | nih.gov |
| Benzimidazo[2,1-a]isoquinoline Carboxamides | 1 or 11 (Terminal Rings) | Carboxamide | Cytotoxic | |
| Benzimidazo[2,1-a]isoquinoline Carboxamides | 6 (Central Ring) | Carboxamide | Inactive |
Molecular Interactions at Receptor Binding Sites (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The mechanism of action at the molecular level is defined by the specific non-covalent interactions between the compound and its biological target, such as a DNA sequence or an enzyme's active site.
DNA Intercalation and Groove Binding: For derivatives that target DNA and topoisomerases, the primary mode of interaction is often intercalation. The planar tetracyclic ring system of benzimidazo[1,2-a]quinolines inserts itself between adjacent base pairs of the DNA double helix. researchgate.net This interaction is stabilized by π-π stacking between the aromatic system of the compound and the DNA bases. researchgate.netnih.gov This intercalation distorts the DNA structure, which can inhibit the function of enzymes that process DNA. In addition to intercalation, some acyclic precursors have been proposed to bind within the minor groove of DNA. researchgate.net
Enzyme Active Site Interactions: Molecular docking studies provide models of how these inhibitors fit into the active sites of enzymes.
Hydrogen Bonding: The nitrogen atoms within the benzimidazole ring system and substituents containing amine or amide groups can act as hydrogen bond donors or acceptors. nih.gov For example, docking studies of a naphthylimide-benzimidazole hybrid with the S. aureus DNA gyrase complex showed a hydrogen bond forming between a nitrogen atom of the compound and an aspartate residue (ASP-1083) in the enzyme's active site. nih.gov
Hydrophobic Interactions: The extensive aromatic surface of the benzimidazo-isoquinoline core facilitates strong hydrophobic interactions with nonpolar residues within the binding pockets of target proteins. researchgate.net
Electrostatic Interactions: The introduction of positively charged groups, such as quaternary ammonium (B1175870) salts, can enhance interactions with the negatively charged phosphate (B84403) backbone of DNA and improve water solubility and membrane permeability, often leading to more potent biological activity. researchgate.net
| Compound Class | Target | Interaction Type | Key Structural Feature | Reference |
|---|---|---|---|---|
| Benzimidazo[1,2-a]quinolines | DNA | Intercalation / π-π stacking | Planar tetracyclic core | researchgate.net |
| Naphthylimide-benzimidazole hybrid | DNA Gyrase | Hydrogen Bonding | Nitrogen in thiourea (B124793) linker | nih.gov |
| Benzimidazo[1,2-a]quinolines | DNA | Electrostatic Interaction | Quaternary ammonium salts | researchgate.net |
| Dihydropyrrolo[2,1-a]isoquinoline | DNA Gyrase B | Binding Affinity (Docking) | Fused heterocyclic core | researchgate.net |
Future Research Directions and Perspectives
Innovations in Green and Sustainable Synthesis
The chemical industry's shift towards sustainability has put a significant emphasis on the development of green synthetic methodologies. For complex heterocyclic systems like benzimidazo[1,2-b]isoquinolin-11(6H)-one, future research will prioritize the replacement of conventional synthetic routes, which often rely on harsh conditions and metal catalysts, with more eco-friendly alternatives. mdpi.comnih.govmdpi.com
Key areas of innovation include:
Metal-Free Catalysis: A major thrust is the development of synthetic protocols that eliminate the need for transition-metal catalysts. mdpi.com Recent successes in the synthesis of the related benzimidazo[2,1-a]isoquinolin-6(5H)-one scaffold using metal-free radical cascade cyclizations serve as a blueprint. nih.govacs.org These methods offer the advantages of reduced cost, lower toxicity, and simplified product purification. mdpi.com
Use of Green Solvents: Research is moving towards the use of environmentally benign solvents, such as water or ethanol, to replace traditional volatile organic compounds. researchgate.netresearchgate.net For instance, the synthesis of related fused imidazole (B134444) derivatives has been successfully demonstrated in aqueous media using recoverable catalysts. researchgate.net
Heterogeneous and Reusable Catalysts: The design of solid-supported catalysts, such as L-proline functionalized magnetic nanoparticles (e.g., Fe3O4@SiO2@L-proline), represents a promising avenue. researchgate.net These catalysts are easily separable from the reaction mixture and can be reused multiple times without significant loss of activity, aligning with the principles of atom economy and waste reduction. mdpi.comresearchgate.net
Energy-Efficient Methods: The exploration of microwave-assisted and ultrasound-assisted synthetic protocols is expected to grow. mdpi.com These techniques can significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods.
Table 1: Promising Green Synthesis Strategies
| Strategy | Description | Key Advantages | Relevant Findings from Isomeric Systems |
|---|---|---|---|
| Metal-Free Radical Cyclization | Construction of the heterocyclic core via radical intermediates without the use of metal catalysts. | Avoids toxic metal contamination, simplifies purification, often uses milder conditions. | Efficient synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones has been achieved. nih.gov |
| Heterogeneous Catalysis | Using solid-phase catalysts that are easily separated from the reaction medium. | Catalyst can be recovered and reused, reducing waste and cost. researchgate.net | Fe3O4@SiO2@L-proline nanoparticles used for synthesis of related benzoimidazo[1,2-a]pyrimidines in water. researchgate.net |
| Aqueous Media Synthesis | Utilizing water as the reaction solvent. | Environmentally safe, non-flammable, and inexpensive. | Demonstrated for the synthesis of various fused imidazole heterocycles. researchgate.net |
Development of Advanced Derivatization Strategies
To fine-tune the biological activity and material properties of the this compound core, the development of sophisticated derivatization techniques is essential. Future work will focus on introducing a wide array of functional groups at specific positions on the scaffold.
Radical-Based Functionalization: Building on recent successes, radical-based reactions are emerging as a powerful tool for derivatization. rsc.org Strategies involving C-, S-, P-, and Si-centered radicals allow for the introduction of diverse substituents under mild conditions. rsc.org For example, the use of N-methacryloyl-2-phenylbenzoimidazoles as precursors has enabled the construction of various functionalized benzimidazo[2,1-a]isoquinolin-6(5H)-ones. rsc.org
Fluorination: The introduction of fluorine atoms or fluorine-containing groups (e.g., difluoromethyl) is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The development of methods for the direct and selective fluorination of the this compound scaffold is a highly desirable goal. nih.gov An efficient method for creating difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones has already been developed, showcasing the feasibility of this approach. nih.govacs.org
Late-Stage Functionalization: A key objective is the development of methods that allow for the modification of the core scaffold in the final steps of a synthetic sequence. This approach enables the rapid generation of a library of analogs from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies.
Table 2: Examples of Advanced Derivatization Approaches
| Derivatization Method | Functional Group Introduced | Potential Impact | Precedent in Related Scaffolds |
|---|---|---|---|
| Radical Decarboxylative Coupling | Difluoroarymethyl groups | Enhanced metabolic stability and binding affinity. | Synthesis of ArCF2-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.gov |
| Radical Addition-Intramolecular Cyclization | Various C-, S-, P-, and Si-containing moieties | Broad functional group tolerance, creation of diverse chemical libraries. | Use of N-methacryloyl-2-phenylbenzoimidazoles as versatile precursors. rsc.org |
| Cascade Cyclization | Carbamoyl groups | Modulation of solubility and hydrogen bonding capabilities. | Facile cascade reaction for construction of carbamoylated derivatives reported. nih.gov |
Predictive Computational Modeling for Scaffold Optimization
Computational chemistry is set to become an indispensable tool in guiding the synthesis and optimization of this compound derivatives. By predicting molecular properties, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources.
Density Functional Theory (DFT): DFT calculations will be increasingly used to elucidate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of novel derivatives. researchgate.net This insight is crucial for optimizing reaction conditions and designing molecules with specific electronic or photophysical properties.
Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate specific structural features with biological activity. These models can predict the activity of virtual compounds, thereby guiding the design of more potent and selective derivatives. Studies on related (benzimidazolyl)isoquinolinol scaffolds have already highlighted the sensitivity of biological activity to minor positional changes of substituents, underscoring the value of precise SAR analysis. nih.gov
Molecular Docking: For derivatives aimed at therapeutic applications, molecular docking simulations will be used to predict how they bind to specific biological targets, such as protein kinases or receptors. This allows for the rational design of molecules with enhanced binding affinity and selectivity, a critical step in modern drug discovery.
Exploration of Novel Molecular Targets
While the this compound scaffold is part of a class of compounds known for a range of biological activities, including anticancer and anti-inflammatory properties, a significant opportunity lies in the systematic exploration of new molecular targets. mdpi.comacs.org
Future research will likely focus on:
Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Systematic screening of this compound derivatives against a broad panel of protein kinases could uncover novel therapeutic agents for oncology and inflammatory diseases. The discovery of a related pyrazolo[1,2-b]pyridine derivative as a potent Cyclin-Dependent Kinase 1 (CDK1) inhibitor highlights the potential of this general structural class. nih.gov
GPCR Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets. Efforts to design derivatives that can selectively modulate specific GPCRs, such as the adenosine (B11128) A1 receptor (A1AR), are underway for related scaffolds and represent a promising direction. nih.gov
DNA-Interacting Agents: The planar, polycyclic aromatic structure of the scaffold suggests potential interactions with nucleic acids. Research into its ability to intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases, will continue to be an active area. mdpi.comnih.gov
Table 3: Potential Molecular Targets and Therapeutic Areas
| Molecular Target Class | Specific Examples | Potential Therapeutic Application |
|---|---|---|
| Protein Kinases | Topoisomerase I, PKA, CDK1, VEGFR-2 mdpi.comnih.govnih.gov | Oncology, Inflammatory Diseases |
| G Protein-Coupled Receptors (GPCRs) | Adenosine A1 Receptor (A1AR) nih.gov | Neuropathic Pain, Cardiovascular Disease |
| Nucleic Acids/Associated Enzymes | DNA | Anticancer, Antiviral |
Expanding Applications in Emerging Technologies
Beyond pharmaceuticals, the unique structural and electronic properties of the this compound core make it an attractive candidate for applications in materials science and biotechnology.
Functional Materials: The rigid, planar structure and potential for π-π stacking suggest that these compounds could be used as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The mention of these scaffolds in the context of "functional materials" points to this promising research avenue. rsc.org
Fluorescent Probes and Molecular Imaging: Derivatization of the scaffold with appropriate functional groups could yield fluorescent molecules with unique photophysical properties. researchgate.net There is significant interest in developing selective fluorescent ligands that can be used to visualize biological targets like receptors or enzymes in living cells, a key tool in chemical biology. nih.gov An attempt to create a fluorescent ligand for the A1AR using a related scaffold, while not ultimately successful, demonstrates the principle and the ambition in this area. nih.gov
Chemosensors: The core structure could be functionalized to act as a chemosensor, where binding to a specific ion or molecule induces a change in its optical or electronic properties, allowing for detection.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzimidazo[1,2-b]isoquinolin-11(6H)-one derivatives?
- Methodological Answer : The most widely used method involves copper-catalyzed one-pot tandem reactions. Substituted 2-halo-N-(2-halophenyl)benzamides react with alkyl 2-cyanoacetates or malononitrile under mild conditions (e.g., CuI catalysts, ligand-free systems, or L-proline/phenanthroline ligands). This approach offers moderate to high yields (65–85%) and avoids multi-step purification . For example, Fu et al. (2010) achieved 78% yield using CuI with 2-cyanoacetate substrates at 80°C in DMSO .
Q. How are this compound derivatives characterized structurally?
- Methodological Answer : Characterization typically combines spectroscopic and analytical techniques:
- FT-IR : Confirms functional groups (e.g., carbonyl stretches at 1650–1700 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks .
- GC-MS : Validates molecular ion peaks and fragmentation patterns .
- Elemental analysis : Ensures purity and stoichiometric consistency .
Q. What starting materials are critical for synthesizing this compound derivatives?
- Methodological Answer : Key substrates include:
- 2-Halo-N-(2-halophenyl)benzamides : Provide the benzimidazole and isoquinoline moieties .
- Malononitrile or alkyl 2-cyanoacetates : Enable cyclization via nucleophilic attack .
- Copper catalysts (CuI, CuBr) : Facilitate Ullmann-type coupling and C–N bond formation .
Advanced Research Questions
Q. How do catalyst properties influence the synthesis of this compound derivatives?
- Methodological Answer : Catalyst design impacts reaction efficiency and selectivity:
- Zeolite-supported Cu catalysts : Brønsted acid sites (e.g., Si–OH–Al groups) enhance substrate activation, while Lewis acid sites (Cu²⁺) stabilize intermediates. Cu/zeolite-Y achieves 89% yield in indenoquinoline synthesis, with 5 reuses showing <10% activity loss .
- Ligand systems : Phenanthroline ligands improve copper’s electron-transfer capacity, reducing side reactions .
Q. What strategies optimize reaction conditions for higher yields and reproducibility?
- Methodological Answer : Systematic parameter optimization includes:
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance substrate solubility and catalyst stability .
- Temperature control : Reactions at 80–100°C balance kinetic efficiency and thermal decomposition risks .
- Catalyst loading : 5–10 mol% CuI maximizes yield while minimizing metal residue .
Q. How can computational methods elucidate reaction mechanisms for this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) models identify key intermediates and transition states. For example:
- Thermolysis pathways : Pyrolysis of benzotriazole derivatives generates biradical intermediates, as shown by kinetic isotope effects and Arrhenius plots .
- Copper-mediated cyclization : DFT simulations reveal rate-limiting C–N coupling steps with activation energies of ~25 kcal/mol .
Q. How do researchers resolve contradictions in reported synthetic yields or by-product profiles?
- Methodological Answer : Cross-validation strategies include:
- Replicating conditions : Adjusting catalyst/substrate ratios (e.g., 1:1 vs. 1:2) to test reproducibility .
- By-product analysis : LC-MS or HPLC identifies impurities (e.g., dehalogenated intermediates) for route refinement .
- Catalyst characterization : XRD and BET surface area analysis ensure consistent catalyst activity across studies .
Q. What role do alternative synthetic routes (e.g., thermolysis) play in accessing this compound derivatives?
- Methodological Answer : Gas-phase thermolysis of benzotriazole derivatives offers a ligand-free pathway. For example, pyrolysis at 300–400°C produces benzimidazo-cinnolines via biradical intermediates, confirmed by kinetic studies and EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
